molecular formula C61H107N3O9 B1263957 1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine

1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine

Cat. No. B1263957
M. Wt: 1026.5 g/mol
InChI Key: LYMLSPSPEXPNPQ-DBQLOCGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine is a glycophytoceramide having a 6-deoxy-6-(N'-naphthoureido)-alpha-D-galactosyl residue at the O-1 position and a hexacosanoyl group attached to the nitrogen. It derives from a phytosphingosine.

Scientific Research Applications

  • Molecular Recognition and Lectin-Carbohydrate Interactions : A study by (Ahuja et al., 2007) explored the recognition of amino acids by galactosyl-naphthyl-imine-based derivatives, similar in structure to the compound . This research is significant in understanding the interactions between carbohydrates and polypeptides, which are essential in biological systems.

  • Inhibitors for Enzymatic Processes : Takaya et al. (2005) designed and synthesized novel inhibitors based on uridine diphosphogalactose (UDP-Gal) analogs, which included structures related to the compound . These inhibitors target human galactosyltransferase and are crucial for understanding and potentially manipulating enzyme functions (Takaya et al., 2005).

  • Synthesis of Biologically Active Glycopeptides : The work by (Urge et al., 1992) on Fmoc-protected, glycosylated asparagines for the solid-phase synthesis of N-glycopeptides, indicates the relevance of compounds like the one in the synthesis of complex biological molecules.

  • Oxidation Studies and Enzymatic Reactions : Parikka and Tenkanen (2009) investigated the oxidation of methyl alpha-D-galactopyranoside by galactose oxidase, which has parallels with the compound's potential role in enzymatic reactions and chemical transformations (Parikka & Tenkanen, 2009).

  • Immunomodulating Applications : Costantino et al. (2002) discussed the synthesis of glycosphingolipids, which are structurally similar to the compound . These molecules have potential immunomodulating applications, indicating the compound's relevance in immune response research (Costantino et al., 2002).

properties

Molecular Formula

C61H107N3O9

Molecular Weight

1026.5 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(naphthalen-1-ylcarbamoylamino)methyl]oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide

InChI

InChI=1S/C61H107N3O9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-46-55(66)63-52(56(67)53(65)45-36-34-32-30-28-16-14-12-10-8-6-4-2)48-72-60-59(70)58(69)57(68)54(73-60)47-62-61(71)64-51-44-40-42-49-41-38-39-43-50(49)51/h38-44,52-54,56-60,65,67-70H,3-37,45-48H2,1-2H3,(H,63,66)(H2,62,64,71)/t52-,53+,54+,56-,57-,58-,59+,60-/m0/s1

InChI Key

LYMLSPSPEXPNPQ-DBQLOCGYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CNC(=O)NC2=CC=CC3=CC=CC=C32)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CNC(=O)NC2=CC=CC3=CC=CC=C32)O)O)O)C(C(CCCCCCCCCCCCCC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine
Reactant of Route 2
1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine
Reactant of Route 3
1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine
Reactant of Route 4
1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine
Reactant of Route 5
1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine
Reactant of Route 6
Reactant of Route 6
1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine

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